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CAS No.: 1365888-06-7

Cat. No.: S548679

Mechanism of Action and Key Experimental Data

Brilanestrant was designed to bind to the estrogen receptor alpha (ERa), block its function, and trigger its
degradation, thereby inhibiting the growth of cancer cells dependent on estrogen signaling [1] [2]. It
demonstrated activity in preclinical models that were resistant to existing therapies like tamoxifen and

fulvestrant [3].

The diagram below illustrates its core mechanism of action.
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The table below summarizes key quantitative data from select in vitro and in vivo studies.

. Key Finding .
Assay/Model Experimental Protocol Summary Citation
(ICs0/ECso0)

ERa Degradation MCF7 cells incubated for 4 hrs in phenol ECso = 0.7 nM [1]
(in vitro) red-free RPMI with 5% charcoal-stripped

FBS; degradation measured by in-cell

Western assay.
Cell Viability (in MCF7 cell viability assessed after 5 days ICs0 = 2.5 nM [1]

vitro) using CellTiter-Glo luminescent assay.
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Assay/Model Experimental Protocol Summary

ER Transcriptional MCF7 cells with luciferase reporter gene;
Antagonism inhibition of 17B-estradiol-mediated
transcriptional activation measured after 24

hrs.
ERa Binding Competitive binding assay against
Affinity radiolabeled estradiol.
In Vivo Efficacy Tamoxifen-sensitive MCF-7 xenograft model

in mice; tumor growth inhibition measured
after oral administration.

Computational Study Insights

Key Finding
(ICs0/ECso0)

ICs0 =2 nM

ICs50 = 6.1 NnM

Substantial tumor-
growth inhibition at
3 mgl/kg

Citation

[1]

[1]

[1]

Advanced computational modeling provided deep insights into how brilanestrant achieves its effects at the

atomic level [4].

¢ Stable Binding & Key Interactions: A complex study using Quantum Mechanics/Molecular

Mechanics (QM/MM) and Molecular Dynamics (MD) simulations confirmed that brilanestrant forms a

stable complex within the ligand-binding pocket of ERa [4].

¢ Inducing an Inactive State: The binding of brilanestrant was found to alter the conformation of a
critical region of the receptor, Helix 12 (H12). This change disrupts the surface necessary for
coactivator proteins to bind, which is essential for gene transcription [4].

e Triggering Degradation: The simulations also highlighted the role of a specific residue, Lys529. The

interaction with this residue is believed to be responsible for initiating the process that labels the

receptor for degradation by the cellular proteasome system [4].

Clinical Development and Context

Brilanestrant was part of a major research effort to develop oral SERDs that could overcome the

limitations of the first-generation SERD, fulvestrant, which requires intramuscular injection and has

suboptimal bioavailability [5] [2].
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However, in April 2017, Roche/Genentech discontinued the development of brilanestrant [6] [3]. While
some early oral SERDs like brilanestrant and amcenestrant were discontinued, this effort paved the way for
next-generation oral SERDs. Elacestrant has since been approved, and others like camizestrant,

giredestrant, and imlunestrant are in advanced clinical trials [2] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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